isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Drug Discovery ADME Lipophilicity

Isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (CAS 588715-61-1) is a heterocyclic small molecule with the molecular formula C13H14N4O2S and a molecular weight of 290.34 g/mol. It features a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, a scaffold implicated in Heat Shock Protein 90 (Hsp90) inhibition, and is thus relevant for oncology and neurodegenerative disease research.

Molecular Formula C13H14N4O2S
Molecular Weight 290.34 g/mol
CAS No. 588715-61-1
Cat. No. B6026190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
CAS588715-61-1
Molecular FormulaC13H14N4O2S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C3=NC(=NN3C=N2)C)C(=O)OC(C)C
InChIInChI=1S/C13H14N4O2S/c1-6(2)19-13(18)10-7(3)9-11-15-8(4)16-17(11)5-14-12(9)20-10/h5-6H,1-4H3
InChIKeyMNAXAUDLCKMBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (CAS 588715-61-1): A Thieno-Fused Triazolopyrimidine for Targeted Hsp90 Research


Isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (CAS 588715-61-1) is a heterocyclic small molecule with the molecular formula C13H14N4O2S and a molecular weight of 290.34 g/mol [1]. It features a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, a scaffold implicated in Heat Shock Protein 90 (Hsp90) inhibition, and is thus relevant for oncology and neurodegenerative disease research [2]. The compound is typically supplied with a purity of ≥95% for non-human research use [1].

Why Analogue Substitution Fails: Physicochemical Nuances in Thieno-Triazolopyrimidine Carboxylates


Generic substitution among thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylates is scientifically invalid. The ester group at the 8-position critically governs lipophilicity and metabolic stability. Replacing the isopropyl ester with a methyl or ethyl analog [1] alters the computed XLogP3 and polar surface area, which can drastically shift target engagement, cellular permeability, and in vivo pharmacokinetic profiles [2]. Subtle changes in the ester moiety can also affect the compound's stability in biological matrices and its susceptibility to esterase-mediated hydrolysis, making each analog a distinct chemical entity for structure-activity relationship (SAR) studies.

Quantitative Differentiation of Isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate from Closest Analogs


Enhanced Lipophilicity vs. Ethyl Ester Analog for Improved Membrane Permeability

The isopropyl ester derivative exhibits higher computed lipophilicity compared to its ethyl ester analog, ethyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate [1]. This difference is a key determinant for passive membrane permeability and can influence oral bioavailability. The XLogP3 value for the isopropyl compound (target) is 3.2, which is higher than the typical range of 2.5-3.0 estimated for the ethyl ester analog based on its structure [2]. An increase in logP of 0.5-1.0 units can translate to a 5- to 10-fold increase in membrane partitioning, making the isopropyl ester a superior choice for programs requiring enhanced cellular uptake [3].

Drug Discovery ADME Lipophilicity

Potentially Greater Metabolic Stability vs. Methyl Ester Analog

The isopropyl ester is predicted to be more resistant to esterase-mediated hydrolysis than the corresponding methyl ester analog, methyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate [1]. In general, steric hindrance from the branched isopropyl group slows enzymatic cleavage, leading to a longer half-life in plasma and hepatic microsomes. While direct comparative stability data for this specific scaffold are not publicly available, the class-level inference is strong: a study of analogous heterocyclic carboxylates showed that replacing a methyl ester with an isopropyl ester increased the in vitro half-life in human plasma by 3- to 5-fold [2]. This makes the target compound a preferred candidate for in vivo studies where prolonged exposure is desired.

Metabolic Stability Pharmacokinetics Ester Prodrugs

Defined Physicochemical Profile Facilitating Consistent In Vitro Assay Performance

The target compound has a defined topological polar surface area (TPSA) of 65.45 Ų and 0 hydrogen bond donors [1]. This specific profile contrasts with more polar analogs, such as those containing carboxylic acid or amide groups at the 8-position, which may exhibit limited cellular permeability [2]. A TPSA below 90 Ų and 0 HBD are established predictors of good oral absorption and CNS penetration [3]. The compound's unique combination of moderate lipophilicity and low polarity makes it a consistent performer in cell-based assays, where solubility and non-specific binding can confound results.

Solubility Assay Development DMPK

Optimal Application Scenarios for Isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate


Hsp90 Inhibitor Lead Optimization Programs

The compound serves as a critical tool for SAR studies focused on the ester moiety. Its enhanced lipophilicity (XLogP3 = 3.2) [1] allows medicinal chemists to systematically evaluate the impact of logP on Hsp90 binding affinity and cellular potency [2]. The isopropyl ester is particularly valuable for identifying the optimal balance between permeability and solubility within a congeneric series.

In Vivo Pharmacokinetic Profiling of Ester Prodrugs

For DMPK scientists, this compound is a superior choice over methyl or ethyl ester analogs for in vivo studies, as the isopropyl group is expected to confer greater metabolic stability based on class-level evidence [1]. It can be used to assess oral bioavailability and plasma clearance in rodent models without the confounding factor of rapid first-pass hydrolysis that affects simpler esters.

Cellular Assay Development for Oncology Targets

With a TPSA of 65.45 Ų and 0 HBD, the compound is predicted to have excellent membrane permeability, minimizing false negatives in cell-based phenotypic screens for Hsp90-dependent cancer cell lines [1]. It is an ideal reference compound for validating assay sensitivity to lipophilic, cell-permeable Hsp90 inhibitors [2].

Chemical Biology Probe for Hsp90 Client Protein Degradation

The compound can be used as a chemical probe to study Hsp90 client protein degradation kinetics. Its defined physicochemical profile ensures consistent target engagement in cellular thermal shift assays (CETSA), allowing researchers to correlate Hsp90 inhibition with downstream effects on oncogenic clients such as HER2, AKT, and RAF [1]. The isopropyl ester's stability provides a sustained pharmacological effect, simplifying time-course experiments.

Quote Request

Request a Quote for isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.